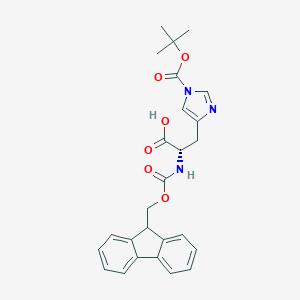

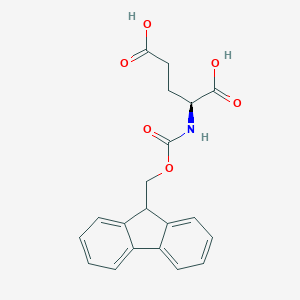

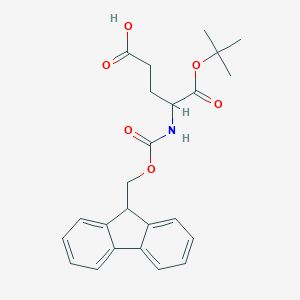

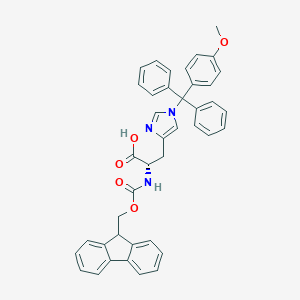

![molecular formula C24H27NO6 B557522 (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid CAS No. 209252-17-5](/img/structure/B557522.png)

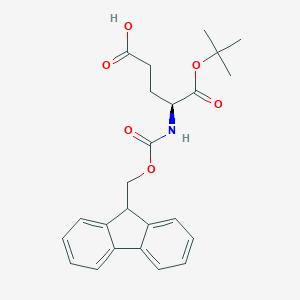

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

Overview

Description

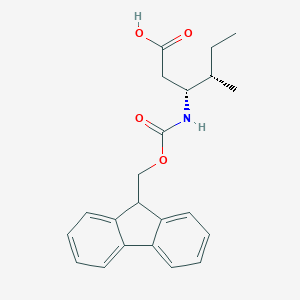

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid: is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Mechanism of Action

Target of Action

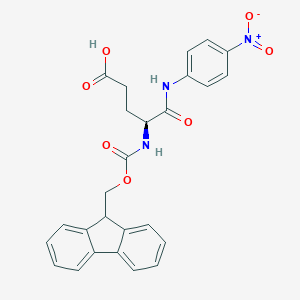

Fmoc-L-beta-glutamic acid 5-tert-butyl ester, also known as Fmoc-β-HoAsp(OtBu)-OH, is primarily used as a building block in peptide synthesis . It is used for the introduction of glutamic acid into peptides .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This is a method used to chemically synthesize peptides. In this process, the carboxyl group of the incoming amino acid is coupled to the N-terminus of the growing peptide chain. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the N-terminus of the peptide. It is removed during the synthesis process, allowing the addition of the next amino acid .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It is used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .

Pharmacokinetics

It is slightly soluble in water and is typically stored at 2-8°C .

Result of Action

The primary result of the action of Fmoc-L-beta-glutamic acid 5-tert-butyl ester is the successful synthesis of peptides with the desired sequence . It allows for the introduction of glutamic acid into peptides .

Action Environment

The action of Fmoc-L-beta-glutamic acid 5-tert-butyl ester is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . It is also sensitive to strong oxidizing agents . The compound is typically stored in a cool, dry, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

Fmoc-L-beta-glutamic acid 5-tert-butyl ester interacts with various enzymes, proteins, and other biomolecules in its role as a building block for peptide synthesis . The exact nature of these interactions depends on the specific biochemical reaction in which it is involved.

Cellular Effects

The effects of Fmoc-L-beta-glutamic acid 5-tert-butyl ester on cells and cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the formation of peptides that play key roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Fmoc-L-beta-glutamic acid 5-tert-butyl ester exerts its effects through its involvement in peptide synthesis. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-beta-glutamic acid 5-tert-butyl ester can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Fmoc-L-beta-glutamic acid 5-tert-butyl ester can vary with different dosages in animal models. Threshold effects may be observed at certain dosages, and toxic or adverse effects may occur at high doses .

Metabolic Pathways

Fmoc-L-beta-glutamic acid 5-tert-butyl ester is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors involved in these pathways, and can influence metabolic flux and metabolite levels .

Transport and Distribution

Fmoc-L-beta-glutamic acid 5-tert-butyl ester is transported and distributed within cells and tissues in a manner that facilitates its role in peptide synthesis. It may interact with transporters or binding proteins, and its localization or accumulation within cells can be influenced by these interactions .

Subcellular Localization

The subcellular localization of Fmoc-L-beta-glutamic acid 5-tert-butyl ester is determined by its role in peptide synthesis. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

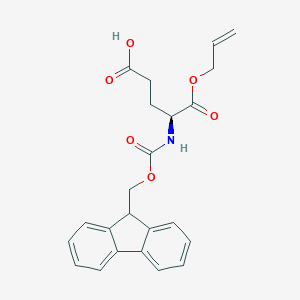

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions may target the carbonyl groups present in the structure.

Substitution: Nucleophilic substitution reactions can occur at the amino group once the Fmoc group is removed.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is widely used in the synthesis of peptides. The Fmoc group is particularly useful for protecting amino groups during the stepwise construction of peptide chains.

Biology: In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes.

Medicine: In medicine, peptides synthesized with this compound can serve as therapeutic agents, including peptide-based drugs for treating various diseases.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its ability to protect amino groups makes it invaluable in the production of high-purity peptides.

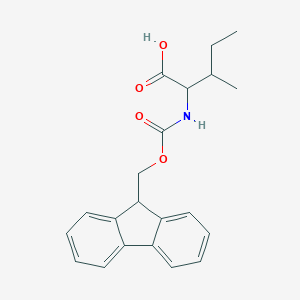

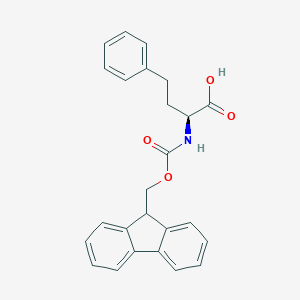

Comparison with Similar Compounds

- (3R)-3-(tert-Butoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

- (3R)-3-(Benzyloxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

Uniqueness: The uniqueness of (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid lies in its Fmoc group, which provides a stable and easily removable protecting group for amino acids. This makes it particularly suitable for solid-phase peptide synthesis, where the stability and ease of removal of protecting groups are crucial.

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXSUGLINJXRGT-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375809 | |

| Record name | Fmoc-beta-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209252-17-5 | |

| Record name | Fmoc-beta-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B557460.png)